molecular formula C8H13N3 B6282563 2-butylpyrimidin-5-amine CAS No. 1368702-72-0

2-butylpyrimidin-5-amine

Cat. No. B6282563
CAS RN: 1368702-72-0
M. Wt: 151.2
InChI Key:
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Description

2-Butylpyrimidin-5-amine (2-BP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. 2-BP is a nitrogen-containing aromatic compound that has both a five-membered ring and a four-membered ring. It is a colorless, odorless, and water-soluble compound with a molecular weight of 109.13 g/mol. 2-BP is synthesized through the reaction of pyrimidine with butyllithium and is used in a variety of scientific research applications.

Scientific Research Applications

2-butylpyrimidin-5-amine has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various heterocyclic compounds, such as pyrimidine derivatives, pyrazolopyrimidines, and pyridopyrimidines. It has also been used in the synthesis of various pharmaceutical drugs, such as anti-tumor drugs, anti-inflammatory drugs, and antifungal drugs. In addition, 2-butylpyrimidin-5-amine has been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions and gold-catalyzed reactions.

Mechanism of Action

2-butylpyrimidin-5-amine acts as a ligand in various catalytic reactions. It binds to metals, such as palladium and gold, and facilitates the catalytic conversion of various substrates. This binding of 2-butylpyrimidin-5-amine to the metal increases the rate of the reaction and increases the yield of the desired product.
Biochemical and Physiological Effects
2-butylpyrimidin-5-amine has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that 2-butylpyrimidin-5-amine can inhibit the growth of cancer cells and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antifungal properties. In addition, 2-butylpyrimidin-5-amine has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-butylpyrimidin-5-amine has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to handle and store. It is also a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. However, 2-butylpyrimidin-5-amine is a volatile compound, which can make it difficult to store and handle in certain conditions.

Future Directions

In the future, 2-butylpyrimidin-5-amine could be used in the synthesis of various drugs and catalysts. It could also be used in the development of new and improved catalysts for various organic reactions. Additionally, further research could be done to explore the potential therapeutic applications of 2-butylpyrimidin-5-amine, such as its potential effects on cancer and inflammation. Finally, further research could be done to explore the potential toxicity of 2-butylpyrimidin-5-amine and its effects on the environment.

Synthesis Methods

2-butylpyrimidin-5-amine is synthesized through the reaction of pyrimidine with butyllithium. The reaction is carried out in an inert atmosphere at a temperature of 0-15°C. The reaction is then quenched with aqueous acid and the product is extracted with ethyl acetate. The crude product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-butylpyrimidin-5-amine involves the reaction of 2-bromo-5-nitropyrimidine with butylamine, followed by reduction of the nitro group to an amine.", "Starting Materials": [ "2-bromo-5-nitropyrimidine", "butylamine", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-nitropyrimidine (1.0 g, 4.5 mmol) in ethanol (20 mL) and add butylamine (0.5 mL, 4.5 mmol).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter off the precipitated product.", "Step 4: Dissolve the product in ethanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol).", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water (10 mL) and filter off the precipitated product.", "Step 7: Wash the product with water and dry under vacuum to obtain 2-butylpyrimidin-5-amine as a white solid (yield: 70%)." ] }

CAS RN

1368702-72-0

Product Name

2-butylpyrimidin-5-amine

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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